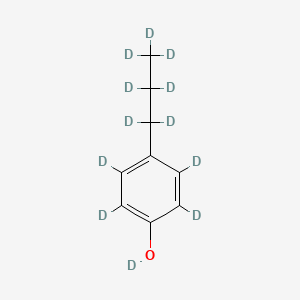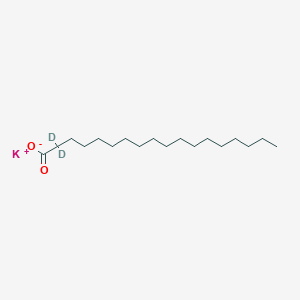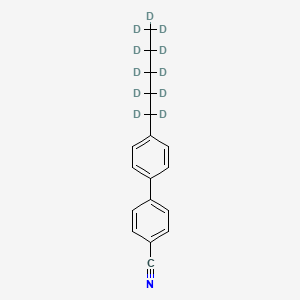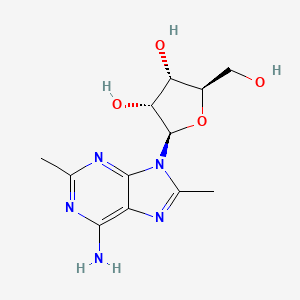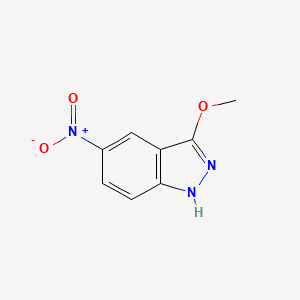
3-Methoxy-5-nitro-1H-indazole
Overview
Description
3-Methoxy-5-nitro-1H-indazole is an organic compound that belongs to the class of indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene .
Synthesis Analysis
The synthesis of 1H-indazoles has been explored in various ways. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The molecular structure of 3-Methoxy-5-nitro-1H-indazole can be analyzed using various spectroscopic techniques. For example, NMR, FTIR, Raman, UV-Vis, and MS (GC) spectra can provide valuable information about the structure of the compound .Chemical Reactions Analysis
Indazole-containing compounds have been used in various chemical reactions. For instance, they have been used in the synthesis of biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Scientific Research Applications
Anticancer Research
3-Methoxy-5-nitro-1H-indazole: has been studied for its potential as an anticancer agent. Indazole derivatives have shown promise in inhibiting cell growth in various neoplastic cell lines . Specifically, certain indazole carboxamides have demonstrated antiproliferative activity, suggesting that 3-Methoxy-5-nitro-1H-indazole could be a candidate for further investigation in cancer research.
Anti-inflammatory Applications
Indazole compounds, including derivatives like 3-Methoxy-5-nitro-1H-indazole , are known for their anti-inflammatory properties . They have been used to develop novel agents for the treatment of inflammatory conditions, showing good antinociceptive activity. This makes them valuable for research into new anti-inflammatory therapies.
Antimicrobial Activity
The antimicrobial activities of indazole derivatives have been explored, with some compounds displaying moderate-to-high activity against various bacterial cultures . This suggests that 3-Methoxy-5-nitro-1H-indazole could be used in the development of new antimicrobial agents.
Pharmacological Synthesis
Indazole derivatives are important in medicinal chemistry for synthesizing drugs with a wide range of pharmacological activities . The structural motif of indazole is present in several marketed drugs, and 3-Methoxy-5-nitro-1H-indazole could serve as a key intermediate in the synthesis of new pharmacologically active compounds.
Material Science
In material science, indazole derivatives are utilized for their chemical properties in the synthesis of complex molecules . The 3-Methoxy-5-nitro-1H-indazole could be involved in the development of novel materials with specific desired properties.
Environmental Applications
While direct references to environmental applications of 3-Methoxy-5-nitro-1H-indazole are not readily available, the broader class of indazole derivatives has been involved in studies related to environmental science . These compounds could be investigated for their potential use in environmental monitoring and remediation efforts.
Future Directions
Mechanism of Action
Target of Action
Indazole-containing compounds have been found to have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ . They also play a role in the treatment of diseases induced by CHK1, CHK2, and SGK kinases .
Mode of Action
Indazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for 3-Methoxy-5-nitro-1H-indazole.
Biochemical Pathways
Indazole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Indazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 3-Methoxy-5-nitro-1H-indazole may have similar effects.
properties
IUPAC Name |
3-methoxy-5-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8-6-4-5(11(12)13)2-3-7(6)9-10-8/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCOORWHKSNLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-nitro-1H-indazole | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

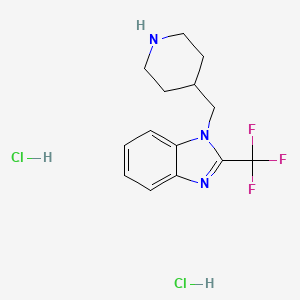

![2'-Fluoro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1459232.png)


![1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione](/img/structure/B1459238.png)

![3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459240.png)
